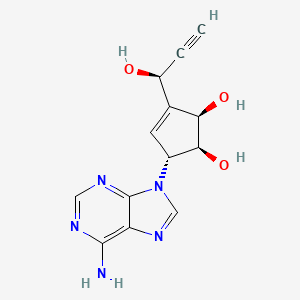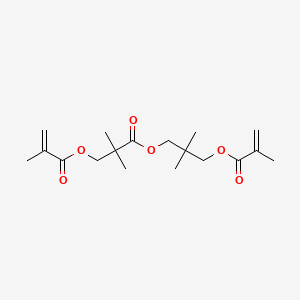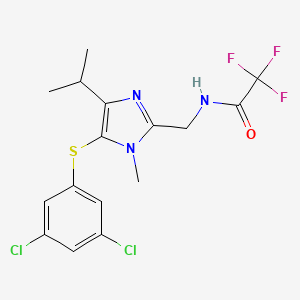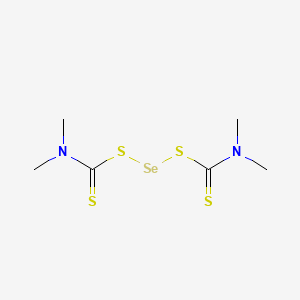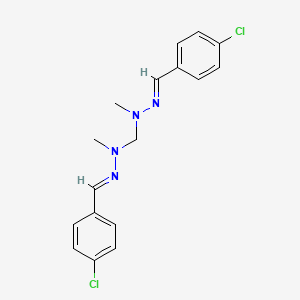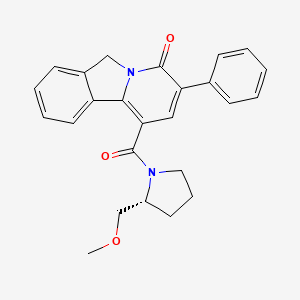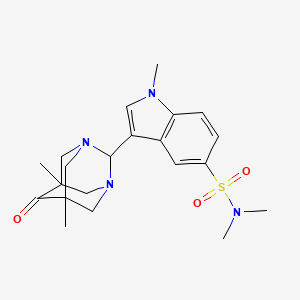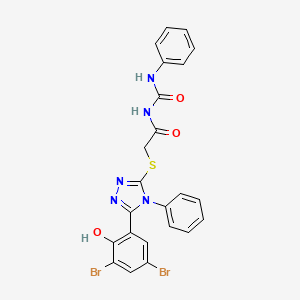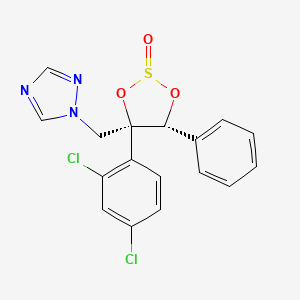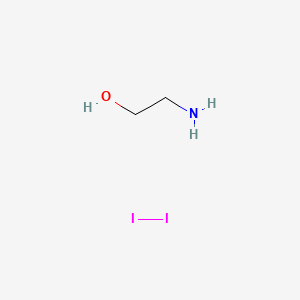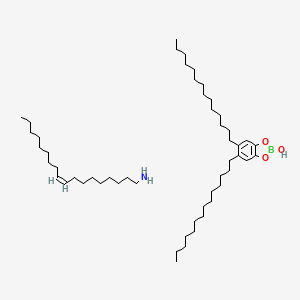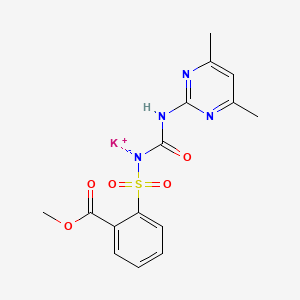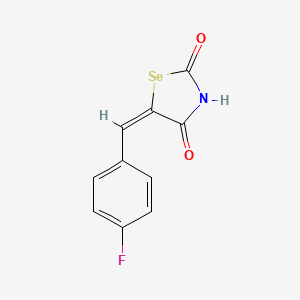
5-((4-Fluorophenyl)methylene)selenazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5-((4-Fluorophenyl)methylene)selenazolidine-2,4-dione typically involves the reaction of 4-fluorobenzaldehyde with selenazolidine-2,4-dione under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol . The reaction mixture is then heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-((4-Fluorophenyl)methylene)selenazolidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenoxides, while reduction may produce selenides .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an antioxidant and its ability to interact with biological molecules . In medicine, it is being explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties . Additionally, it has applications in the industry, particularly in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 5-((4-Fluorophenyl)methylene)selenazolidine-2,4-dione involves its interaction with various molecular targets and pathways . It is believed to exert its effects through the modulation of oxidative stress and the inhibition of specific enzymes . The compound’s ability to donate selenium atoms may also play a role in its biological activity .
Comparison with Similar Compounds
5-((4-Fluorophenyl)methylene)selenazolidine-2,4-dione can be compared to other similar compounds, such as selenazolidine-2,4-dione and its derivatives . These compounds share similar chemical structures but differ in their substituents, which can affect their chemical properties and biological activities . The presence of the 4-fluorophenyl group in this compound makes it unique and may contribute to its specific interactions and effects .
Properties
CAS No. |
82085-53-8 |
|---|---|
Molecular Formula |
C10H6FNO2Se |
Molecular Weight |
270.13 g/mol |
IUPAC Name |
(5E)-5-[(4-fluorophenyl)methylidene]-1,3-selenazolidine-2,4-dione |
InChI |
InChI=1S/C10H6FNO2Se/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5+ |
InChI Key |
GIIHZYPCKBXVJK-VMPITWQZSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)[Se]2)F |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)[Se]2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


